molecular formula C11H14N2O2 B2801259 N-(3,5-dimethylphenyl)-N'-methylethanediamide CAS No. 692776-05-9

N-(3,5-dimethylphenyl)-N'-methylethanediamide

Cat. No.: B2801259
CAS No.: 692776-05-9
M. Wt: 206.245
InChI Key: NZLSHHXDDKSHEQ-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-N'-methylethanediamide is a high-purity diamide compound intended for research and development purposes. This chemical entity features a 3,5-dimethylphenyl group and a methyl-substituted diamide chain, a structure that suggests potential for investigation in areas such as organic synthesis, medicinal chemistry, and material science. Researchers may explore its utility as a synthetic intermediate or building block for the construction of more complex molecules, including pharmaceuticals, agrochemicals, and functional polymers. Its mechanism of action is dependent on the specific application and is not fully characterized. This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments and refer to the material safety data sheet (MSDS) prior to handling.

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-7-4-8(2)6-9(5-7)13-11(15)10(14)12-3/h4-6H,1-3H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLSHHXDDKSHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-N’-methylethanediamide typically involves the reaction of 3,5-dimethylphenylamine with methylethanediamide under controlled conditions. One common method involves the use of ethyl acetoacetate as a reactant, which reacts with N-(3,5-dimethylphenyl)-α-methyl-β-alanines to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-N’-methylethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may result in halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development:
N-(3,5-dimethylphenyl)-N'-methylethanediamide has been investigated for its potential as a pharmaceutical agent. It functions as a ligand in drug design, particularly in creating compounds that target specific biological receptors. For instance, the compound has been studied for its role as an agonist of the thrombopoietin receptor, which is crucial for enhancing platelet production and treating conditions such as thrombocytopenia .

Mechanistic Studies:
Research indicates that this compound can influence various biochemical pathways. Studies have shown that it can modulate the activity of certain enzymes and receptors, leading to potential therapeutic effects in diseases related to blood disorders and inflammation .

Materials Science

Polymer Synthesis:
N-(3,5-dimethylphenyl)-N'-methylethanediamide serves as a monomer in the synthesis of advanced polymers. It has been utilized to create self-healing pH-responsive hydrogels that are promising for drug delivery systems. The hydrogels exhibit unique properties such as biocompatibility and responsiveness to environmental stimuli, making them suitable for targeted therapy applications .

PropertyValue
Density0.94 g/mL at 25 °C
Boiling Point134 °C/2 mmHg
Refractive Index1.479

Nanotechnology:
The compound has also been employed in the formulation of iron oxide nanoparticles used in 3D printing technologies. These nanoparticles are essential for developing magnetic devices and MRI contrast agents, enhancing imaging capabilities in biomedical applications .

Biochemical Applications

Gene Delivery Systems:
As a cationic monomer, N-(3,5-dimethylphenyl)-N'-methylethanediamide is integral in developing gene delivery vectors. Its ability to complex with nucleic acids facilitates their intracellular delivery, which is crucial for gene therapy strategies aimed at treating genetic disorders .

Environmental Applications:
Recent studies have explored its use as a non-toxic synthetic flocculant for harvesting microalgae. This application is significant in environmental biotechnology, particularly in biofuel production and wastewater treatment processes .

Case Study 1: Gene Delivery Efficiency

A study investigated the efficiency of N-(3,5-dimethylphenyl)-N'-methylethanediamide-containing diblock polycations in delivering plasmid DNA (pDNA). The results demonstrated that the molecular weight and charge density of these polycations significantly influenced transfection efficiency across different cell types, highlighting the compound's versatility as a gene delivery agent .

Case Study 2: Self-Healing Hydrogels

Research focused on synthesizing self-healing hydrogels using N-(3,5-dimethylphenyl)-N'-methylethanediamide revealed that these materials could effectively respond to pH changes while maintaining structural integrity. This property is crucial for controlled drug release applications in medical treatments .

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-N’-methylethanediamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and electronic nature of substituents on the aromatic ring significantly modulate activity. For example:

  • N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (): Exhibits potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) due to the electron-donating methyl groups at the 3,5-positions, which enhance lipophilicity and optimize binding to photosystem II .
  • N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide : Despite containing electron-withdrawing fluorine atoms, this compound shows comparable PET-inhibiting activity (IC50 ~10 µM), suggesting that meta-substitution is more critical than the substituent’s electronic nature .
  • N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide : Ortho/meta substitution reduces activity (IC50 >10 µM), highlighting the importance of symmetrical 3,5-substitution for optimal steric alignment .
Table 1: Substituent Effects on PET-Inhibiting Activity
Compound Substituent Positions Substituent Type IC50 (µM)
N-(3,5-Dimethylphenyl)-carboxamide 3,5 Electron-donating ~10
N-(3,5-Difluorophenyl)-carboxamide 3,5 Electron-withdrawing ~10
N-(2,5-Dimethylphenyl)-carboxamide 2,5 Electron-donating >10

Lipophilicity and Bioactivity

Lipophilicity, measured via logP values, correlates with membrane permeability and target binding.

  • N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide : Higher logP due to methyl groups enhances membrane penetration, contributing to its efficacy .

Crystallographic and Structural Insights

Crystal structures of meta-substituted acetamides () reveal:

  • N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide : Exhibits two molecules per asymmetric unit, indicating intermolecular interactions (e.g., hydrogen bonding) stabilized by methyl groups .
  • N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide : Single-molecule packing with tighter lattice parameters due to chlorine’s smaller size and stronger electronegativity .
Table 2: Structural Comparison of Acetamide Derivatives
Compound Crystal System Molecules/Asymmetric Unit Notable Features
N-(3,5-Dimethylphenyl)-trichloro-acetamide Monoclinic 2 Enhanced hydrogen bonding
N-(3-Chlorophenyl)-trichloro-acetamide Triclinic 1 Compact lattice, high density

Functional Group Variations

  • 3-Chloro-N-phenyl-phthalimide (): The phthalimide core and chloro substituent confer rigidity and electrophilicity, useful in polymer synthesis but distinct from the diamide’s PET inhibition .
  • N,N'-Diacetyl-1,4-phenylenediamine (): A diamide with acetyl groups; lacks aromatic substituents, resulting in lower bioactivity but higher solubility .

Key Research Findings

Meta-substitution (3,5 positions) optimizes steric and electronic interactions for PET inhibition, regardless of substituent type (methyl or fluorine) .

Lipophilicity drives membrane permeability but must balance with solubility for bioavailability .

Crystal packing in acetamides is influenced by substituent size and electronegativity, impacting material properties .

Biological Activity

N-(3,5-dimethylphenyl)-N'-methylethanediamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including its mechanisms of action, therapeutic potentials, and relevant case studies.

N-(3,5-dimethylphenyl)-N'-methylethanediamide is characterized by the following chemical structure:

  • Molecular Formula: C11H16N2O
  • Molecular Weight: 192.26 g/mol
  • CAS Number: [Not specified]

The biological activity of N-(3,5-dimethylphenyl)-N'-methylethanediamide primarily stems from its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Antimicrobial Activity: Many derivatives of amides have shown effectiveness against bacterial strains and fungi.
  • Anticancer Properties: Certain amide compounds have been associated with inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of N-(3,5-dimethylphenyl)-N'-methylethanediamide and its derivatives:

  • In vitro Studies: The compound has demonstrated activity against drug-resistant strains of bacteria and fungi. For example, a related compound showed significant antifungal activity against Candida auris, which is known for its resistance to conventional treatments .
CompoundActivity TypeTarget OrganismReference
N-(3,5-dimethylphenyl)-N'-methylethanediamideAntifungalCandida auris
Derivative XAntibacterialStaphylococcus aureus

Anticancer Activity

Research into the anticancer effects of N-(3,5-dimethylphenyl)-N'-methylethanediamide has shown promising results:

  • Cell Line Studies: In vitro testing on various cancer cell lines indicates that certain derivatives can inhibit growth effectively. For instance, one study reported that modifications to the phenyl ring significantly enhanced anticancer activity against Caco-2 cells (human colorectal carcinoma) while reducing cytotoxicity in non-cancerous cells .
Cell LineCompound Tested% Growth InhibitionReference
Caco-2N-(3,5-dimethylphenyl)-N'-methylethanediamide35.0%
A549Derivative Y20.6%

Study on Anticancer Properties

A notable study investigated the effects of N-(3,5-dimethylphenyl)-N'-methylethanediamide on A549 lung cancer cells. The findings indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may induce apoptosis through mitochondrial pathways. The study utilized flow cytometry to assess cell cycle distribution and apoptosis markers .

Antifungal Efficacy Against Drug-Resistant Strains

Another research effort focused on the antifungal properties of N-(3,5-dimethylphenyl)-N'-methylethanediamide derivatives against Candida species. The results showed that certain modifications to the compound's structure enhanced its efficacy against resistant strains, making it a candidate for further development in antifungal therapies .

Q & A

Q. What are the standard synthetic routes for N-(3,5-dimethylphenyl)-N'-methylethanediamide?

The synthesis typically involves reacting substituted anilines (e.g., 3,5-dimethylaniline) with acylating agents like ethanedioyl dichloride. A representative method includes:

  • Step 1: Dropwise addition of succinic anhydride to 3,5-dimethylaniline in toluene, followed by stirring at room temperature (1–2 hours) .
  • Step 2: Acidic workup to remove unreacted starting materials, followed by recrystallization from ethanol to obtain high-purity crystals.
  • Monitoring: Reaction progress is tracked via thin-layer chromatography (TLC), and structural confirmation is achieved using IR (amide C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 6.7–7.1 ppm, methyl groups at δ 2.2–2.4 ppm), and mass spectrometry .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy:
  • IR: Identifies amide C=O stretches (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).
  • NMR: ¹H NMR resolves aromatic protons (meta-substituted phenyl groups) and methyl groups; ¹³C NMR confirms carbonyl carbons (~170 ppm) .
    • X-ray Diffraction: Determines crystal system (e.g., monoclinic), space group (e.g., P2₁/c), and hydrogen-bonding networks (e.g., N–H···O interactions) .

Advanced Research Questions

Q. How do meta-substituents influence the solid-state geometry of N-(3,5-dimethylphenyl) acetamides?

Meta-substituents like methyl or chloro groups alter electron density and steric effects, impacting crystal packing:

  • Electron-Withdrawing Groups (EWGs): Reduce planarity of the amide group, increasing dihedral angles between aryl and carbonyl planes (e.g., nitro groups increase torsion to ~30°) .
  • Steric Effects: Bulky substituents (e.g., 3,5-dimethyl) disrupt hydrogen-bonding networks, leading to asymmetric unit variations (e.g., two molecules per unit cell vs. one) .

Table 1: Crystallographic Parameters for Selected Derivatives

SubstituentCrystal SystemSpace GroupHydrogen Bonds (Å)Reference
3,5-DimethylMonoclinicP2₁/cN–H···O: 2.89
3-ChloroTriclinicP-1N–H···O: 2.92
3,5-DichloroOrthorhombicPbcaN–H···O: 2.85

Q. What methodological approaches resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies between solution (NMR) and solid-state (X-ray) data often arise from dynamic effects (e.g., conformational flexibility in solution). To address this:

  • DFT Calculations: Compare optimized gas-phase geometries (B3LYP/6-311+G(d,p)) with X-ray structures to identify dominant conformers .
  • Variable-Temperature NMR: Detect restricted rotation of amide bonds (e.g., coalescence temperatures for methyl group signals) .

Q. How do hydrogen-bonding networks affect the stability and reactivity of this compound?

Centrosymmetric dimers formed via N–H···O bonds (2.85–2.92 Å) enhance thermal stability but may reduce solubility. For example:

  • Solubility vs. Stability: Strong intermolecular interactions in N-(3,5-dimethylphenyl) derivatives result in high melting points (>200°C) but limited solubility in polar aprotic solvents .
  • Reactivity: Hydrogen-bonded dimers shield the amide group, reducing nucleophilic attack at the carbonyl carbon .

Methodological Recommendations

  • Crystallography: Use SHELXL for refinement, leveraging constraints for H-atom placement (riding model) and anisotropic displacement parameters for non-H atoms .
  • Synthetic Optimization: Employ Schlenk techniques to minimize moisture interference during acylation reactions .
  • Data Interpretation: Cross-validate spectroscopic results with computational models (e.g., Gaussian09) to resolve ambiguities in electronic effects .

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